1-Eicosene
Overview
Description
1-Eicosene is an organic compound with the molecular formula C20H40. It is a long-chain hydrocarbon belonging to the class of alkenes, characterized by the presence of a double bond between the first and second carbon atoms in the chain. This compound is also known by other names such as α-Eicosene, Cetyl ethylene, and 1-Icosene .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Eicosene can be synthesized through various methods, including:
Olefination Reactions: One common method involves the olefination of long-chain aldehydes or ketones using reagents such as Wittig or Horner-Wadsworth-Emmons reagents. This reaction typically requires a base and proceeds under mild to moderate conditions.
Dehydration of Alcohols: Another method involves the dehydration of long-chain alcohols using acid catalysts such as sulfuric acid or phosphoric acid. This reaction is carried out at elevated temperatures to facilitate the elimination of water and formation of the double bond.
Industrial Production Methods
In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the use of catalysts such as zirconocene or hafnocene, which facilitate the polymerization of ethylene to form long-chain alkenes, including this compound .
Chemical Reactions Analysis
1-Eicosene undergoes a variety of chemical reactions, including:
Hydrogenation: In the presence of hydrogen gas and a metal catalyst such as palladium or platinum, this compound can be hydrogenated to form eicosane, a saturated hydrocarbon.
Halogenation: this compound reacts with halogens such as chlorine or bromine to form dihalogenated products. This reaction typically occurs at room temperature and results in the addition of halogen atoms across the double bond.
Hydration: In the presence of water and an acid catalyst, this compound can undergo hydration to form eicosanol, an alcohol. This reaction is typically carried out under acidic conditions and elevated temperatures.
Scientific Research Applications
1-Eicosene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of other long-chain hydrocarbons and functionalized alkenes. It is also used in the study of polymerization reactions and the development of new catalytic systems.
Biology: this compound is used in the study of lipid metabolism and the role of long-chain alkenes in biological systems. It is also used as a model compound for studying the behavior of alkenes in biological membranes.
Medicine: Research on this compound includes its potential use in drug delivery systems and the development of new therapeutic agents. Its long-chain structure makes it a candidate for the design of lipophilic drugs.
Industry: this compound is used in the production of lubricants, surfactants, and other industrial chemicals. .
Mechanism of Action
The mechanism of action of 1-Eicosene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions, where the double bond reacts with other molecules to form new products. This reactivity is due to the presence of the π-electrons in the double bond, which can interact with electrophiles or nucleophiles. In biological systems, this compound can interact with lipid membranes, affecting their fluidity and permeability. It can also be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites .
Comparison with Similar Compounds
1-Eicosene can be compared with other long-chain alkenes such as:
1-Decene (C10H20): A shorter-chain alkene with similar reactivity but different physical properties.
1-Hexadecene (C16H32): Another long-chain alkene with similar chemical behavior but a shorter carbon chain.
1-Tetracosene (C24H48): A longer-chain alkene with similar reactivity but different physical properties.
The uniqueness of this compound lies in its specific chain length and the position of the double bond, which influence its physical and chemical properties. Its long-chain structure makes it particularly useful in applications requiring high molecular weight alkenes .
Properties
IUPAC Name |
icos-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3H,1,4-20H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMFXQBUQXONLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27323-11-1 | |
Record name | 1-Eicosene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27323-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1029257 | |
Record name | 1-Eicosene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029257 | |
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Molecular Weight |
280.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Melting point = 28.5 deg C; [ChemIDplus] Solid; mp = 26-30 deg C; [Aldrich MSDS] | |
Record name | 1-Eicosene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Eicosene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10159 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.0000106 [mmHg] | |
Record name | 1-Eicosene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10159 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
3452-07-1, 27400-78-8, 52439-84-6, 93924-10-8 | |
Record name | 1-Eicosene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3452-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Eicosene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003452071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eicosene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027400788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arachidene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052439846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alkenes, C20-24 alpha- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093924108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-EICOSENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77138 | |
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Record name | 1-Eicosene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1-Eicosene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Icos-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-EICOSENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BHH7ZD637 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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